molecular formula C6H4N2O4<br>C6H4N2O4<br>C6H4(NO2)2 B052904 1,3-Dinitrobenzene CAS No. 99-65-0

1,3-Dinitrobenzene

Cat. No.: B052904
CAS No.: 99-65-0
M. Wt: 168.11 g/mol
InChI Key: WDCYWAQPCXBPJA-UHFFFAOYSA-N
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Description

Dinitrophenylene is a chemical compound characterized by the presence of two nitro functional groups attached to a phenyl ring. It is a hapten, meaning it can elicit an immune response only when attached to a larger carrier molecule. This compound is often used in vaccine preparation and biochemical studies due to its unique properties .

Scientific Research Applications

Dinitrophenylene has a wide range of applications in scientific research:

Safety and Hazards

1,3-Dinitrobenzene is toxic and poses potential risks to the ecosystem due to its toxic nature . It is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

1,3-Dinitrobenzene (1,3-DNB) is a synthetic compound that primarily targets the enzyme Mannan endo-1,4-beta-mannosidase . This enzyme is found in the organism Cellvibrio japonicus and plays a crucial role in the hydrolysis of beta-1,4-linked mannan and galactomannan .

Mode of Action

It is known that 1,3-dnb can undergo reductive degradation to produce other compounds . This suggests that 1,3-DNB may interact with its targets through redox reactions, leading to changes in the targets’ function.

Pharmacokinetics

The pharmacokinetics of 1,3-DNB have been studied in animals. It has been found that the elimination of 1,3-DNB from the blood is initially rapid, followed by a much slower phase . The peak blood levels of 1,3-DNB were found to be different between species, suggesting that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3-DNB may vary depending on the organism .

Result of Action

Studies have shown that 1,3-dnb can induce testicular toxicity and methemoglobinemia in certain species . This suggests that 1,3-DNB’s action can lead to significant physiological changes.

Action Environment

The action, efficacy, and stability of 1,3-DNB can be influenced by various environmental factors. For instance, the compound’s reductive degradation suggests that its action may be influenced by the presence of reducing agents in the environment . Additionally, the variation in 1,3-DNB’s pharmacokinetics between species suggests that biological factors can also influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dinitrophenylene can be synthesized through various methods. One common approach involves the nitration of chlorobenzene using nitric acid and sulfuric acid as catalysts. The reaction typically occurs at elevated temperatures to ensure complete nitration. Another method involves the use of nitrochlorobenzene, NaOH, and CuI as catalysts, with the reaction taking place at 75-85°C .

Industrial Production Methods

In industrial settings, the preparation of dinitrophenylene often involves the use of ionic liquids as catalysts. This method not only improves the reaction yield but also reduces the production of by-products and environmental pollution. The reaction typically involves p-nitrohalogenated benzene and an organic salt auxiliary agent in a solvent for etherification .

Chemical Reactions Analysis

Types of Reactions

Dinitrophenylene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and hydrogen gas.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dinitrophenylene is unique due to its ability to form potent antigenic determinants when cross-linked with polypeptides. This property makes it highly valuable in vaccine development and immunological studies .

Properties

IUPAC Name

1,3-dinitrobenzene
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InChI

InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H
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InChI Key

WDCYWAQPCXBPJA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C6H4N2O4, Array
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DSSTOX Substance ID

DTXSID9024065
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Molecular Weight

168.11 g/mol
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Physical Description

M-dinitrobenzene is a yellow solid with a slight odor. Sinks in water. (USCG, 1999), Pale-white or yellow, crystalline solid; [NIOSH], YELLOW CRYSTALS., Pale-white or yellow solid.
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Boiling Point

556 °F at 756 mmHg (NTP, 1992), 302.8 °C @ 770 mm Hg, 300-303 °C, 572 °F
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Flash Point

302 °F (NIOSH, 2023), 302 °F, 302 °F (CLOSED CUP), 149 °C
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Solubility

0.02 % (NIOSH, 2023), 1 g dissolves in 2000 ml cold water, 320 ml boiling water; 1 g dissolves in 37 ml alcohol, 20 ml boiling alcohol; freely sol in chloroform, ethyl acetate, Very soluble in acetone and ethanol; soluble in ether, In water, 533 mg/l @ 25 °C, Solubility in water: very poor, 0.02%
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Density

1.58 at 64.4 °F (USCG, 1999) - Denser than water; will sink, 1.575 @ 18 °C/4 °C, 1.6 g/cm³, 1.58
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Vapor Density

5.8 (air= 1 at boiling point of dinitrobenzene) /Dinitrobenzene, all isomers/, Relative vapor density (air = 1): 5.8
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Vapor Pressure

0.0002 [mmHg], 2X10-4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C:
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Color/Form

Yellowish crystals, Colorless to yellow, rhombic needles or plates, Pale white or yellow, crystalline solid.

CAS No.

99-65-0
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Melting Point

194 °F (NTP, 1992), 89-90 °C, 90 °C, 192 °F
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Record name 1,3-DINITROBENZENE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4017
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Record name 1,3-DINITROBENZENE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0691
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Record name m-Dinitrobenzene
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Synthesis routes and methods

Procedure details

2,4-Diaminophenol is prepared by the catalytic hydrogenation of 2,4-dinitrophenol or less conveniently be reduction in acid solution by metals. It is also formed by the electrolytic reduction of 3-dinitrobenzene or 3-nitroaniline in sulfuric acid (L. Gatterman, Chem. Ber., 1893, 26, p. 1848). 2,6-Diaminophenol is formed by the reduction of 2,6-dinitrophenol (J. Post and C. Stuckenberg, Ann., 1880, 205, p. 79). 2,5-Diaminophenol and 4,5-diaminophenol and prepared from the corresponding nitroaminophenol (F. Kehrmann, Chem. Ber., 1897, 30, p. 2096; 1898, 31, p. 2403). 3,5-Diaminophenol (m.p. 168°-170° C.) is formed from phloroglucinol and aqueous ammonia (J. Pollak, Monatsh, 1893, 14, p. 425).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1,3-Dinitrobenzene
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1,3-Dinitrobenzene
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1,3-Dinitrobenzene
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1,3-Dinitrobenzene
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1,3-Dinitrobenzene
Reactant of Route 6
1,3-Dinitrobenzene

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